![molecular formula C22H20O2 B14208220 {4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid CAS No. 833485-31-7](/img/structure/B14208220.png)
{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Biphenylacetic acid can be synthesized through various methods. One common method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method includes condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of 4-Biphenylacetic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-ethanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its anti-inflammatory properties.
Medicine: Used in the development of anti-inflammatory drugs and studied for its pharmacological properties.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
4-Biphenylacetic acid exerts its effects by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . It interacts with the cyclooxygenase (COX) enzymes, blocking their activity and reducing the production of inflammatory mediators . This leads to a decrease in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylacetic acid: Another biphenyl derivative with similar anti-inflammatory properties.
Phenylacetic acid: A simpler analog with a single phenyl ring.
Biphenyl-4-carboxylic acid: A related compound with a carboxylic acid group directly attached to the biphenyl ring.
Uniqueness
4-Biphenylacetic acid is unique due to its specific structure, which allows it to form solid inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . Its ability to interact with quinolone antibacterial agents and induce functional blockade of γ-aminobutyric acid receptors further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
833485-31-7 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[4-[2-(2-phenylphenyl)ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C22H20O2/c23-22(24)16-18-12-10-17(11-13-18)14-15-20-8-4-5-9-21(20)19-6-2-1-3-7-19/h1-13H,14-16H2,(H,23,24) |
InChI-Schlüssel |
UZGQVMNANRFNNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCC3=CC=C(C=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

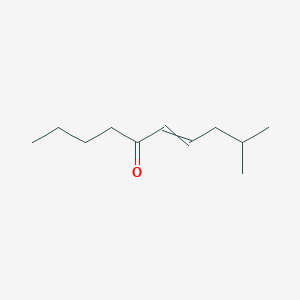
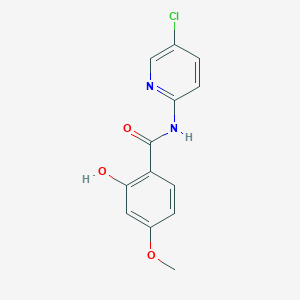

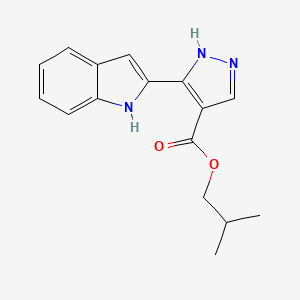
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
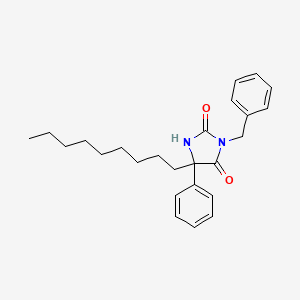
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
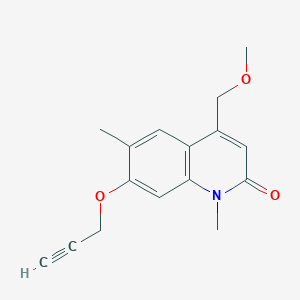
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
